molecular formula C14H10Cl2F3N B2989287 (4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine CAS No. 2243507-98-2

(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine

Cat. No. B2989287
CAS RN: 2243507-98-2
M. Wt: 320.14
InChI Key: QRTIIGRFNKRAGW-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine” is a chemical compound with the molecular formula C14H10Cl2F3N . It has a molecular weight of 320.14.


Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the literature . For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR . The stability of the molecule arising from hyper-conjugative interaction and charge delocalization can be analyzed using NBO analysis .


Physical And Chemical Properties Analysis

The compound starts to decompose at a starting temperature of 260 °C . More physical and chemical properties can be determined using various analytical techniques .

Safety and Hazards

The compound is classified as dangerous with hazard statements including H302, H315, H318, H335 . It is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage .

properties

IUPAC Name

(4-chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3N/c15-10-4-1-8(2-5-10)13(20)9-3-6-11(12(16)7-9)14(17,18)19/h1-7,13H,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTIIGRFNKRAGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=C(C=C2)C(F)(F)F)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine

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